2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide
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Overview
Description
2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring a thiazole ring and a chlorophenyl group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where an amine reacts with a chlorinated aromatic compound.
Carbamoylation: The dimethylcarbamoyl group is added using a carbamoyl chloride reagent under basic conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Industrial methods may also involve automated synthesis and purification techniques to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its potential biological activity, it is studied for its role as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biochemical Research: Used as a probe to study enzyme mechanisms and protein interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
2-((3-chlorophenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide: Lacks the dimethylcarbamoyl group, resulting in different reactivity and biological activity.
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide: Lacks the chlorophenyl group, affecting its interaction with biological targets.
Uniqueness: The presence of both the chlorophenyl and dimethylcarbamoyl groups in 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide imparts unique chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from similar compounds.
Properties
IUPAC Name |
2-[[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S2/c1-9-13(15(25)23(2)3)27-17(19-9)22-14(24)12-8-26-16(21-12)20-11-6-4-5-10(18)7-11/h4-8H,1-3H3,(H,20,21)(H,19,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIHRXXRUBUBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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